4-Bromo-2-cyano-6-nitrobenzoic acid
Description
4-Bromo-2-cyano-6-nitrobenzoic acid is a halogenated aromatic compound featuring a bromine atom at the 4-position, a cyano group at the 2-position, and a nitro group at the 6-position. This combination of substituents imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The nitro and cyano groups are strong electron-withdrawing groups (EWGs), which significantly influence the compound’s acidity, reactivity, and solubility compared to simpler benzoic acid derivatives.
Properties
IUPAC Name |
4-bromo-2-cyano-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(8(12)13)6(2-5)11(14)15/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGFRDSBVWFTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-2-cyanobenzoic acid, where the nitro group is introduced using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the bromination of 2-cyano-6-nitrobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of these processes by minimizing the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-6-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro and cyano groups are electron-withdrawing, making the aromatic ring less reactive towards electrophilic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron(III) bromide.
Reduction: Hydrogen gas and palladium catalyst.
Coupling: Palladium catalyst and boronic acid.
Major Products
Reduction: 4-Amino-2-cyano-6-nitrobenzoic acid.
Coupling: Various substituted benzoic acids depending on the boronic acid used.
Scientific Research Applications
4-Bromo-2-cyano-6-nitrobenzoic acid is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-6-nitrobenzoic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The bromine atom can undergo metabolic transformations, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Positions: The relative positions of EWGs (e.g., nitro, cyano) and halogens (Br, Cl, F) dictate reactivity. For example, the 2-cyano and 6-nitro groups in the target compound create a para-directing effect, influencing electrophilic substitution patterns .
- Acidity: The target compound’s acidity (pKa ≈ 1.5–2.0 estimated) is significantly higher than 4-bromobenzoic acid (pKa ≈ 3.9) due to the combined electron-withdrawing effects of NO₂ and CN .
- Solubility: Nitro and cyano groups reduce solubility in polar solvents compared to methyl or chloro analogs .
Research Findings and Data Gaps
- Synthetic Routes : The target compound is synthesized via nitration and cyanation of 4-bromobenzoic acid, a process more complex than for chloro or methyl derivatives .
- Thermal Stability: Limited data exist on melting points, but nitro-containing analogs generally exhibit higher decomposition temperatures (>200°C) compared to halogen-only derivatives .
- Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving its crystal structure, particularly to study steric effects from the cyano group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
